Apopinene
Overview
Description
Apopinene is a bicyclic monoterpene hydrocarbon derived from natural sources. It is structurally related to other pinenes, such as alpha-pinene and beta-pinene, but lacks the 2-methyl group present in alpha-pinene. This compound is known for its unique structural features, which include a six-membered ring bridged by a cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apopinene can be synthesized from myrtenal through a reactive distillation process that liberates carbon monoxide . Another method involves the treatment of this compound with N-bromosuccinimide (NBS) to form bromothis compound, which can then be coupled with Grignard reagents to produce 4-alkylated derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of myrtenal from natural sources, followed by its conversion to this compound using the aforementioned synthetic routes. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Apopinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, such as the formation of bromothis compound when treated with N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Bromothis compound and its derivatives.
Scientific Research Applications
Apopinene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of apopinene and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound-derived beta-amino acid derivatives can inhibit tyrosine kinase activity, which is crucial for cell signaling and growth . Additionally, this compound’s unique structural features allow it to interact with metal surfaces, influencing catalytic reactivity and selectivity .
Comparison with Similar Compounds
Apopinene is structurally similar to other pinenes, such as alpha-pinene and beta-pinene. it lacks the 2-methyl group present in alpha-pinene, which affects its reactivity and applications . Similar compounds include:
Alpha-pinene: A major component of essential oils from conifers, known for its strong pine scent.
Beta-pinene: Another component of essential oils, with a woody-green pine-like odor.
Delta-pinene: Less common but also found in essential oils, with distinct chemical properties.
This compound’s unique structural features and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFRHDDZDWKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=CC1C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954521 | |
Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-61-9 | |
Record name | Apopinene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apopinene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZE9397KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of apopinene?
A1: this compound has a molecular formula of C9H14 and a molecular weight of 122.20 g/mol.
Q2: How is the structure of this compound typically determined?
A2: this compound's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ]
Q3: What is the spatial arrangement of atoms in this compound?
A3: Studies suggest that the C1-C2-C3-C4-C5 atoms in this compound lie in the same plane, with the 6,6-dimethylbicyclo[3.1.1]hept-2-ene portion adopting a Y-shaped conformation. [, ]
Q4: Is this compound a suitable monomer for polymerization?
A4: Yes, this compound has been successfully polymerized using both anionic and catalytic polymerization techniques. []
Q5: What are the characteristics of this compound polymers?
A5: this compound polymers exhibit high glass transition temperatures (Tg) reaching up to 160 °C, making them suitable for high-performance applications. []
Q6: How does this compound interact with metal catalysts?
A6: this compound has been utilized as a molecular probe to study active sites on metal catalysts, particularly palladium. Its interaction with the catalyst surface leads to specific isomerization and hydrogenation products. [, , , , ]
Q7: What insights were gained from using this compound to probe palladium catalysts?
A7: this compound studies revealed that glassy palladium surfaces have a three-dimensionally random structure with various active sites, including steps and kinks formed during crystallization. []
Q8: How does modifying the structure of this compound affect its reactivity?
A8: Introducing substituents at the 2-position of this compound, such as ethyl, propyl, or isobutyl groups, can significantly influence its reactivity towards hydroboration reactions, impacting the yield and selectivity of chiral borane reagents. [, , , ]
Q9: What are some common synthetic routes to this compound?
A9: this compound can be synthesized from other terpenes like β-pinene or myrtenal. One common approach involves the Wittig olefination of myrtenal. [, ]
Q10: Can this compound undergo ring-opening metathesis polymerization (ROMP)?
A10: Yes, this compound reacts with Ru-based metathesis catalysts to produce an all-trans polymer through ROMP. This characteristic highlights its potential as a biorenewable monomer for sustainable material production. []
Q11: How does the steric bulk of substituents on this compound affect its hydroboration?
A11: Increasing the steric bulk at the 2-position of this compound generally slows down its reaction with hydroborating agents like 9-BBN and borane-methyl sulfide (BMS). [, , ]
Q12: What are some potential applications of this compound and its derivatives?
A12: this compound shows promise as a building block for various applications, including:
- Chiral auxiliary: Its derivatives can be used as chiral auxiliaries in asymmetric synthesis, especially in the preparation of chiral borane reagents for enantioselective reduction of ketones and esters. [, , , ]
- Biobased polymers: Its ability to undergo polymerization makes it a potential candidate for creating biobased polymers with desirable thermal properties. [, ]
- Fragrance ingredient: this compound derivatives possess fragrance properties and are used in the perfume industry. [, ]
- Pharmaceutical intermediates: Some this compound derivatives exhibit cytotoxic activity and are being investigated as potential anticancer agents. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.